6-Chloro-7-(trifluoromethyl)chroman-4-one
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Overview
Description
6-Chloro-7-(trifluoromethyl)chroman-4-one is a chemical compound with the molecular formula C10H6ClF3O2 and a molecular weight of 250.6 g/mol . It belongs to the class of chroman-4-one derivatives, which are oxygen-containing heterocycles. These compounds are significant due to their diverse biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(trifluoromethyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit different biological activities .
Scientific Research Applications
6-Chloro-7-(trifluoromethyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Flavanones: These compounds share a similar chroman-4-one structure but differ in their substitution patterns.
Isoflavones: Isoflavones have a similar core structure but with different functional groups.
Spirochromanones: These compounds have a spirocyclic structure attached to the chroman-4-one core.
Uniqueness
6-Chloro-7-(trifluoromethyl)chroman-4-one is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These substitutions enhance its stability, reactivity, and biological activity compared to other chroman-4-one derivatives .
Properties
IUPAC Name |
6-chloro-7-(trifluoromethyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAQQDWZVPWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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